cis-Tetradec-11-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H26O2 |
|---|---|
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(Z)-tetradec-11-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h3-4H,2,5-13H2,1H3,(H,15,16)/b4-3- |
InChI Key |
FWWOMPFHMRPXIH-ARJAWSKDSA-N |
SMILES |
CCC=CCCCCCCCCCC(=O)O |
Isomeric SMILES |
CC/C=C\CCCCCCCCCC(=O)O |
Canonical SMILES |
CCC=CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Biological Occurrence and Systemic Distribution
Presence and Characterization in Prokaryotic Organisms
The cell membrane of prokaryotic organisms is a dynamic structure, and its composition, particularly the fatty acid profile, is crucial for survival and adaptation. cis-Tetradec-11-enoic acid and its isomers have been identified as components of the membrane lipids in several bacterial species.
Specific Bacterial Species and Associated Lipid Profiles
This compound, or its isomers, has been detected in the cellular fatty acid profiles of various bacteria. For instance, studies on the high butanol-tolerant bacterium Enterococcus faecalis have identified cis-tetradecenoic acid (C14:1) as part of its membrane composition. In response to changes in environmental pH, the proportion of C14 chain length fatty acids, including cis-tetradecenoic acid, was observed to increase with rising pH. nih.gov This suggests a role in adaptation to alkaline conditions. The fatty acid profile of E. faecalis is known to be adaptable, with the organism capable of incorporating and elongating exogenous fatty acids, including C14:1, into its membrane phospholipids (B1166683). nih.gov
In the genus Pseudomonas, which is known for its solvent-tolerance mechanisms, the fatty acid composition is critical. While their membranes predominantly contain cis-vaccenic acid (Δ11-cis-octadecenoic acid), they can incorporate other unsaturated fatty acids like oleic acid. asm.org The lipid profile of Sphingomonas echinoides (formerly [Pseudomonas] echinoides) includes major fatty acids such as cis-vaccenic acid, hexadecanoic acid, and 2-hydroxy-tetradecanoic acid, with 11-methyloctadec-11-enoic acid as a significant minor component. nih.gov
Furthermore, some nitrifying bacteria, such as Nitrospira moscoviensis, are characterized by the presence of cis-7 and cis-11-isomers of hexadecenoic acid, indicating that Δ11 unsaturation is a feature in certain bacterial lineages. researchgate.net Research on Xylella fastidiosa, a plant pathogenic bacterium, has identified cis-2-tetradecenoic acid as a signaling molecule, highlighting the diverse roles of tetradecenoic acid isomers in bacteria. plos.orgnih.gov
Table 1: Presence of Tetradecenoic Acid Isomers in Selected Bacterial Species
| Bacterial Species | Tetradecenoic Acid Isomer Detected | Primary Function/Observation | Reference(s) |
|---|---|---|---|
| Enterococcus faecalis | cis-Tetradecenoic acid (C14:1ω7c) | Increased proportion at alkaline pH, suggesting a role in adaptation. | nih.gov |
| Sphingomonas echinoides | 11-Methyloctadec-11-enoic acid | Significant minor component of the total fatty acids. | nih.gov |
| Nitrospira moscoviensis | cis-11-Hexadecenoic acid isomer | Characteristic fatty acid for this species. | researchgate.net |
| Xylella fastidiosa | cis-2-Tetradecenoic acid | Acts as a diffusible signaling factor (DSF). | plos.orgnih.gov |
Role in Microbial Membrane Dynamics and Adaptation
The composition of fatty acids in the bacterial cell membrane is a key determinant of its fluidity, which must be maintained within a narrow range for optimal function. The introduction of a cis double bond into a fatty acid chain creates a kink, which increases the disorder and fluidity of the membrane. This is a crucial mechanism for bacteria to adapt to environmental stresses such as changes in temperature or exposure to toxic compounds.
In Enterococcus faecalis, alterations in the fatty acid profile, including the proportion of C14 fatty acids, are linked to tolerance to environmental stressors like pH changes and the presence of antimicrobials. nih.govfrontiersin.org An increase in shorter-chain fatty acids, such as tetradecenoic acid, can enhance membrane fluidity, which is a known adaptation strategy in various bacteria to alkaline conditions. nih.gov The ability of E. faecalis to modify its membrane by incorporating and elongating exogenous fatty acids further underscores the importance of fatty acid composition in its adaptability. nih.govfrontiersin.org
Identification in Eukaryotic Microorganisms
This compound and its biosynthetic precursors and derivatives are also found in various eukaryotic microorganisms, where they are involved in fundamental cellular processes.
Fungal and Algal Lipidomics Studies
Lipidomic analyses have revealed the presence of Δ11-unsaturated fatty acids in certain fungi and algae. A notable example is the arbuscular mycorrhizal (AM) fungus Rhizophagus irregularis. The lipids of many AM fungi are dominated by palmitvaccenic acid (16:1Δ11cis), a C16 analog of this compound. biorxiv.org This fatty acid is a major component of the fungus's storage lipids (triacylglycerols) and is also found in its phospholipids, with its relative abundance changing during different stages of mycorrhization. nih.govnih.gov The synthesis of this fatty acid is attributed to a specific Δ11-desaturase enzyme. biorxiv.orgrothamsted.ac.uk Given that AM fungi are thought to primarily receive C16 or shorter fatty acids from their host plants, the presence of a Δ11-desaturase capable of acting on these precursors is significant. biorxiv.orgapsnet.org
In the algal domain, the red alga Solieria pacifica has been shown to contain a significant amount of cis-11-hexadecenoic acid (9.0% of total fatty acids). mdpi.comnih.gov This alga is also unique in that it contains cis-11,12-methylene-hexadecanoic acid, a cyclopropane (B1198618) fatty acid that is likely synthesized from the cis-11-hexadecenoic acid precursor. mdpi.comnih.gov Furthermore, a Δ11-desaturase, named TpDESN, has been identified in the marine diatom Thalassiosira pseudonana. When expressed in yeast, this enzyme was found to specifically desaturate palmitic acid (16:0) to produce 16:1Δ11, demonstrating that the enzymatic machinery for producing Δ11-unsaturated fatty acids exists in algae. nih.gov
Table 2: Identification of Δ11-Unsaturated Fatty Acids in Fungi and Algae
| Organism | Fatty Acid Identified | Key Findings | Reference(s) |
|---|---|---|---|
| Rhizophagus irregularis (Fungus) | Palmitvaccenic acid (16:1Δ11cis) | Dominant fatty acid; synthesized by a Δ11-desaturase (DES2). | biorxiv.orgnih.govrothamsted.ac.uk |
| Solieria pacifica (Red Alga) | cis-11-Hexadecenoic acid (16:1n-5) | Significant component (9.0%); precursor to a cyclopropane fatty acid. | mdpi.comnih.gov |
| Thalassiosira pseudonana (Diatom) | Palmitoleic acid (16:1Δ11) | Produced via a specific Δ11-desaturase (TpDESN). | nih.gov |
Contribution to Cellular Lipid Metabolism in Yeast
The yeast Saccharomyces cerevisiae is a widely used model organism for studying lipid metabolism. While its major monounsaturated fatty acids are palmitoleic acid (16:1Δ9) and oleic acid (18:1Δ9), it can be engineered to produce other fatty acids. oup.com The expression of heterologous desaturase enzymes in S. cerevisiae has been a key tool for characterizing their function.
Insect Δ11-desaturases, which are responsible for producing precursors of sex pheromones, have been functionally expressed in S. cerevisiae. nih.gov These studies have shown that the yeast can provide the necessary saturated fatty acyl-CoA precursors (like tetradecanoyl-CoA) for the desaturase to produce the corresponding Δ11-unsaturated products. nih.gov Similarly, the Δ11-desaturases from the fungus Rhizophagus irregularis (DES2) and the diatom Thalassiosira pseudonana (TpdesN) have been successfully expressed in yeast, leading to the production of Δ11-hexadecenoic acid. rothamsted.ac.uknih.gov
These findings demonstrate that S. cerevisiae possesses the fundamental metabolic pathways to synthesize the saturated C14 precursor (myristic acid) and can utilize a heterologous Δ11-desaturase to convert it into this compound. nih.govfrontiersin.org The fatty acid biosynthesis in yeast starts with acetyl-CoA and involves a multi-enzyme fatty acid synthase complex to produce saturated fatty acids, primarily C16 and C18, but also C14. nih.govfrontiersin.org These can then be acted upon by desaturases, which are typically located in the endoplasmic reticulum. nih.gov The ability to produce this compound or its analogs in yeast highlights the modularity of fatty acid metabolism and provides a platform for studying the properties and further metabolism of this specific fatty acid.
Distribution in Higher Organisms (Non-Human Focused)
In higher organisms, this compound is often found as a specialized metabolite, most notably as a precursor in the biosynthesis of insect pheromones. It has also been identified in the lipid profiles of various marine invertebrates.
This fatty acid is a key intermediate in the biosynthesis of sex pheromones in numerous moth species. For example, in the European grapevine moth (Lobesia botrana) and the spruce budworm (Choristoneura fumiferana), a Δ11-desaturase enzyme introduces a double bond into myristic acid (tetradecanoic acid) to produce this compound. This compound is then further modified through processes like chain shortening, further desaturation, reduction, and acetylation to yield the final active pheromone components.
Lipidomic studies of marine invertebrates have also revealed the presence of various tetradecenoic acid isomers. In a study of the marine fan worm Sabella spallanzanii and the sea squirt Microcosmus squamiger, myristoleic acid (C14:1n-5c) was identified in their fatty acid profiles. nih.gov While this is the Δ9 isomer, it indicates the presence of C14 unsaturated fatty acids in these organisms. Analyses of sea urchins, such as Strongylocentrotus droebachiensis, have also documented a complex profile of fatty acids, including various C14 isomers, although the specific detection of the Δ11 isomer can vary. researchgate.netcore.ac.ukuj.edu.pl The presence of these fatty acids in marine invertebrates can be influenced by their diet, which often includes algae and other microorganisms, as well as by their own biosynthetic capabilities.
Occurrence in Plant Species and Seed Oils
The natural occurrence of this compound in the plant kingdom, particularly in seed oils, is not widely documented in scientific literature. Extensive surveys of the fatty acid composition of numerous plant species have identified a vast array of fatty acids, yet this compound is not commonly reported as a natural constituent. aocs.orgokstate.edu For instance, studies on the seed oil of Asclepias syriaca (common milkweed) have identified cis-11-octadecenoic acid (a C18 fatty acid), but not its C14 counterpart, this compound. cdnsciencepub.comresearchgate.net Similarly, research on the red alga Solieria pacifica has shown the presence of cis-11-hexadecenoic acid (a C16 fatty acid), which serves as a precursor to a cyclic fatty acid, but not this compound. mdpi.comnih.gov
Despite its apparent rarity in nature, biotechnology has enabled the production of this compound in plants. Researchers have successfully engineered Nicotiana species (N. benthamiana and N. tabacum) to produce moth sex pheromone precursors, including (Z)-11-tetradecenoic acid. d-nb.info This was achieved by introducing specific genes, namely an acyl-ACP thioesterase from Cuphea species and a Δ11-fatty acyl desaturase from insects, into the plant's genome. d-nb.info This demonstrates the feasibility of using plants as biofactories for producing this specific fatty acid, even if it is not a natural product of the plant itself. d-nb.info
Presence and Function in Insect Lipid Compositions
In contrast to its obscurity in plants, this compound is a significant compound in the lipid composition of numerous insect species, primarily within the order Lepidoptera (moths and butterflies). Its principal role is as a key intermediate and precursor in the biosynthesis of sex pheromones. d-nb.infodb-thueringen.de
The biosynthesis of many moth sex pheromones begins with common fatty acids, such as palmitic acid (16:0) or stearic acid (18:0), which are then modified by a series of desaturases and chain-shortening enzymes. google.com this compound is typically formed through the action of a Δ11-desaturase enzyme on tetradecanoic acid (myristic acid, 14:0). d-nb.info
Detailed research findings have elucidated the specific role of this compound in several moth species:
European Grapevine Moth (Lobesia botrana) : In this species, (Z)-11-tetradecenoic acid is a crucial intermediate in the production of the major sex pheromone component, (E,Z)-7,9-dodecadienyl acetate (B1210297). d-nb.info The biosynthetic pathway involves the Δ11 desaturation of tetradecanoic acid to form (Z)-11-tetradecenoic acid. d-nb.info This is followed by a chain-shortening step to produce (Z)-9-dodecenoic acid, which is then further modified to create the final pheromone. d-nb.info
Red-banded Leafroller Moth (Argyrotaenia velutinana) : A desaturase enzyme identified in this moth is capable of producing both the cis and trans isomers of 11-tetradecenoic acid, which are precursors to its pheromone components. d-nb.infodb-thueringen.de
Spruce Budworm (Choristoneura fumiferana) : cis-11-tetradecenol, derived from the corresponding acid, is a putative precursor of the insect's pheromone. bac-lac.gc.ca
Spodoptera littoralis : In this moth, the (E)-isomer, (E)-11-tetradecenoic acid, is converted by a Δ9-desaturase into the conjugated diene (Z,E)-9,11-tetradecadienoic acid, a precursor to a sex pheromone component. nih.govresearchgate.net
The presence of this compound and its derivatives is therefore fundamental to the chemical communication and reproductive success of these and many other moth species.
Detection in Non-Human Vertebrate Tissues and Fluids
The detection of this compound in the tissues and fluids of non-human vertebrates is not well-established in the reviewed scientific literature. Comprehensive analyses of fatty acid profiles in various vertebrate groups, including fish and ruminant mammals, have identified a wide range of fatty acids, but this compound is not typically among them.
Studies on the fatty acid composition of fish oils and fillets have detailed the presence of numerous saturated, monounsaturated, and polyunsaturated fatty acids, including C14 acids like myristoleic acid (cis-9-tetradecenoic acid), but have not reported the cis-11 isomer. noaa.govnih.govnih.govjournals.co.za Similarly, extensive research into the composition of milk fat from ruminants like cows has identified a complex mixture of fatty acids, including odd-chain and branched-chain fatty acids, as well as various isomers of C18:1 (octadecenoic acid) such as vaccenic acid (trans-11) and its cis isomer. nih.govwikipedia.orgunirioja.esscielo.org.mx However, this compound is not reported as a typical component of ruminant milk or fat. While its trans-isomer, (E)-11-tetradecenoic acid, has been identified in human milk, evidence for the presence of the cis isomer in non-human vertebrates remains elusive. biorxiv.org
Table of Mentioned Compounds
Biosynthesis and Enzymatic Pathways
De Novo Synthesis Mechanisms
De novo synthesis is the fundamental process by which fatty acids are built from smaller precursor molecules. This pathway is responsible for producing the 14-carbon saturated fatty acid, myristic acid, which serves as the direct precursor to cis-Tetradec-11-enoic acid.
The de novo synthesis of fatty acids begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase. The primary enzyme system responsible for the subsequent elongation is Fatty Acid Synthase (FAS). libretexts.orgfrontiersin.org In many animals, FAS is a large, multi-enzyme complex that catalyzes all the reactions required to build a fatty acid chain. libretexts.orgfrontiersin.org
The process is initiated by the transfer of the acetyl group from acetyl-CoA and the malonyl group from malonyl-CoA to the acyl carrier protein (ACP) domain of the FAS complex. youtube.com These molecules serve as the foundational units for constructing the fatty acid chain.
The synthesis of the fatty acid backbone is an iterative process of chain elongation that adds two-carbon units in each cycle. youtube.comresearchgate.net The cycle involves a series of four principal reactions: condensation, reduction, dehydration, and a second reduction.
Condensation : The process starts when the acetyl group and malonyl group react in a thioester Claisen condensation, resulting in a four-carbon β-ketoacyl-ACP and the release of a molecule of carbon dioxide. researchgate.net
Reduction : The β-keto group is then reduced to a hydroxyl group using NADPH as the reducing agent. libretexts.org
Dehydration : A molecule of water is removed from the β-hydroxyacyl-ACP to create a double bond, forming a trans-Δ2-enoyl-ACP. libretexts.org
Reduction : The double bond is reduced, again using NADPH, to yield a saturated acyl-ACP that is two carbons longer than the starting chain. libretexts.org
This four-step cycle is repeated, with a new malonyl-CoA molecule contributing a two-carbon unit during each iteration. youtube.com To produce the 14-carbon myristic acid, the cycle repeats six more times after the initial condensation. Once the 16-carbon palmitic acid is formed, the cytoplasmic synthesis typically ceases. libretexts.orgyoutube.com Shorter-chain fatty acids like myristate (14:0) are also primary end products of the FAS system, though often to a lesser extent than palmitate. nih.gov
Table 1: Key Enzymes and Substrates in De Novo Fatty Acid Synthesis
| Step | Enzyme/System | Primary Substrate(s) | Product of Step |
| Activation | Acetyl-CoA Carboxylase | Acetyl-CoA, ATP, Bicarbonate | Malonyl-CoA |
| Initiation | Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA | Acetoacetyl-ACP |
| Elongation (per cycle) | Fatty Acid Synthase (FAS) | Malonyl-CoA, NADPH | Acyl-ACP (n+2 carbons) |
| Termination | Thioesterase (part of FAS) | Palmitoyl-ACP (or Myristoyl-ACP) | Palmitic Acid (or Myristic Acid) |
Desaturation Pathways and Enzyme Specificity
After the synthesis of the saturated 14-carbon precursor, myristic acid (or its CoA ester, myristoyl-CoA), a desaturase enzyme introduces a double bond at a specific position to yield the monounsaturated fatty acid.
The creation of this compound from myristic acid is catalyzed by a Δ11-fatty-acid desaturase. wikipedia.org These enzymes are part of a larger family of acyl-CoA desaturases that are crucial for producing unsaturated fatty acids for various biological functions, including chemical communication in insects. nih.govnih.gov
Δ11-desaturases exhibit high stereoselectivity, meaning they almost exclusively produce the cis (or Z) isomer of the double bond. This specificity is a hallmark of desaturase enzymes, which perform highly selective reactions on long methylene (B1212753) chains. nih.gov The enzyme from the leafroller moth Choristoneura rosaceana, for example, desaturates myristic acid to produce (Z)-11-tetradecenoic acid. wikipedia.org Research has shown that even a single amino acid change in the enzyme's structure can dramatically alter the stereochemical outcome, shifting production from a Z-isomer to an E-isomer (trans). nih.gov For instance, mutating a single glutamic acid residue in a Δ11 desaturase from C. rosaceana transformed it into an enzyme that produced a much higher ratio of the E-isomer. nih.gov
Δ11-desaturases also display significant substrate and regiospecificity. The term "Δ11" itself denotes the enzyme's regiospecificity, as it indicates that the double bond is introduced between the 11th and 12th carbon atoms of the fatty acid chain, counting from the carboxyl end.
The substrate specificity relates to the preferred chain length of the fatty acid the enzyme will act upon. The Δ11-desaturase from the leafroller moth Choristoneura rosaceana shows a preference for myristic acid (14:0), converting it to 14:1Δ11. wikipedia.org Other desaturases have different specificities; for example, the enzyme from the marine microalga Thalassiosira pseudonana desaturates the 16-carbon palmitic acid to a Δ11 product. wikipedia.org This specificity ensures that the correct unsaturated fatty acid is produced for its intended biological role. While some desaturases can act on multiple substrates, they typically show a clear preference for a specific chain length, which is a key factor in determining the final fatty acid profile of an organism.
Table 2: Examples of Δ11-Desaturase Specificity in Different Organisms
| Organism | Enzyme | Primary Substrate (Chain Length) | Primary Product | Reference |
| Choristoneura rosaceana (Leafroller Moth) | Δ11-desaturase | Myristic acid (14:0) | (Z)-11-Tetradecenoic acid | wikipedia.org |
| Trichoplusia ni (Cabbage Looper Moth) | Z11-desaturase | Palmitic acid (16:0) | (Z)-11-Hexadecenoic acid | pnas.org |
| Helicoverpa zea (Corn Earworm Moth) | Z11-desaturase | Palmitic acid (16:0) | (Z)-11-Hexadecenoic acid | pnas.org |
| Thalassiosira pseudonana (Marine Microalga) | Δ11-desaturase | Palmitic acid (16:0) | (Z)-11-Hexadecenoic acid | wikipedia.org |
The expression of genes encoding desaturase enzymes is tightly regulated by a variety of internal and external factors. This regulation ensures that the production of unsaturated fatty acids meets the organism's metabolic and signaling needs without causing cellular stress.
In many organisms, desaturase gene expression is influenced by diet, temperature, and hormones. nih.govoup.com For example, diets rich in unsaturated fatty acids can lead to decreased expression of desaturase genes, while high carbohydrate intake can increase their expression. nih.gov In poikilotherms (cold-blooded animals), a decrease in temperature often leads to an increase in desaturase gene expression to maintain membrane fluidity. nih.gov
Mechanistic Insights into Desaturation Reactions, Including Isotopic Labeling Studies
The introduction of a cis double bond at the 11th carbon position of a fatty acid is a chemically challenging reaction that is efficiently carried out by Δ11-desaturase enzymes. These enzymes are membrane-bound and utilize molecular oxygen and a reduced cofactor, typically NADH or NADPH, to remove two hydrogen atoms from the fatty acyl-CoA substrate.
Isotopic labeling studies have been instrumental in elucidating the mechanism of these desaturation reactions. In experiments involving insects, saturated fatty acid precursors, such as myristic acid or palmitic acid, are labeled with stable isotopes like deuterium (B1214612) (²H). These labeled precursors are then introduced into the pheromone glands of the insects. Subsequent analysis of the pheromone components reveals the incorporation of the deuterium label into the unsaturated fatty acid product, confirming the precursor-product relationship and the specific action of the desaturase enzyme. For instance, when deuterium-labeled palmitic acid is administered to certain moth species, the resulting this compound pheromone components are found to contain the deuterium label, demonstrating the direct conversion pathway.
These studies have also provided insights into the stereochemistry of the hydrogen removal. The desaturation process is highly stereospecific, with the enzyme selectively removing hydrogen atoms with a specific orientation from the methylene carbons at the C-11 and C-12 positions to form the cis double bond.
Origin from Precursor Fatty Acids
The biosynthesis of this compound begins with common saturated fatty acids, which are then modified through desaturation and, in some cases, chain shortening.
Conversions from Saturated Fatty Acid Precursors
The most direct precursor for this compound is myristic acid (tetradecanoic acid), a 14-carbon saturated fatty acid. The enzyme Δ11-desaturase acts directly on myristoyl-CoA, introducing a double bond between the 11th and 12th carbons to yield cis-11-tetradecenoyl-CoA.
In many insects, the more abundant 16-carbon saturated fatty acid, palmitic acid (hexadecanoic acid), serves as the initial substrate. In these cases, the biosynthetic pathway involves an additional step of chain shortening, which occurs via a limited number of β-oxidation cycles. This process removes two carbon units from the carboxyl end of the fatty acid. The sequence of desaturation and chain shortening can vary among different species. In some, palmitic acid is first desaturated to produce a 16-carbon unsaturated fatty acid, which is then shortened to the 14-carbon this compound. In others, palmitic acid is first shortened to myristic acid, which is then desaturated.
| Precursor Fatty Acid | Key Enzymatic Step(s) | Product |
| Myristic Acid (C14:0) | Δ11-desaturation | This compound |
| Palmitic Acid (C16:0) | Chain shortening (β-oxidation) & Δ11-desaturation | This compound |
Derivation from Other Unsaturated Fatty Acids
While the primary route for the biosynthesis of this compound is from saturated precursors, the possibility of its formation from other unsaturated fatty acids exists, though it is less commonly documented. This could theoretically occur through processes such as elongation of shorter-chain unsaturated fatty acids or modification of existing double bond positions by other enzymes. However, the predominant and well-established pathways involve the de novo synthesis of the double bond at the Δ11 position of a saturated C14 acyl chain.
Comparative Biosynthetic Strategies Across Biological Domains
The biosynthesis of this compound and related unsaturated fatty acids is most extensively studied in insects due to their importance as pheromones. However, the key enzymes, desaturases, are found across various biological domains, including plants and fungi, showcasing both conserved and divergent evolutionary strategies.
Insects: A diverse array of Δ11-desaturases has been identified in insects, particularly in moths (Lepidoptera). These enzymes often exhibit high substrate specificity and are crucial for the production of species-specific pheromone blends. The evolution of these desaturases is a key factor in the diversification of chemical communication signals and reproductive isolation among insect species.
Plants: While less common, Δ11-desaturases have also been identified in some plant species. In plants, the production of unusual unsaturated fatty acids can be involved in various physiological processes, including defense mechanisms and adaptation to environmental stress. The enzymatic machinery for fatty acid modification in plants is robust, involving a suite of desaturases and elongases that can produce a wide variety of fatty acid structures.
Fungi: Some fungi are also known to produce a range of unsaturated fatty acids, and Δ11-desaturase activity has been reported. In fungi, these fatty acids can be components of cell membranes, storage lipids, or signaling molecules. The fungal desaturases may share evolutionary origins with their insect counterparts but can have different substrate specificities and regulatory mechanisms.
| Biological Domain | Primary Role of this compound | Key Biosynthetic Features |
| Insects | Pheromone communication | Highly specific Δ11-desaturases; often involves chain shortening from palmitic acid. |
| Plants | Various physiological roles (e.g., defense) | Presence of Δ11-desaturases in some species; part of a broader fatty acid modification system. |
| Fungi | Membrane composition, signaling | Δ11-desaturase activity present in some species. |
Metabolic Transformations and Bio Fates
Elongation to Longer Chain Unsaturated Fatty Acids
Cis-tetradec-11-enoic acid can serve as a substrate for chain extension, a process that produces longer-chain monounsaturated and polyunsaturated fatty acids. This elongation is a cyclical process occurring in the endoplasmic reticulum.
Enzymatic Systems for Chain Extension
The elongation of fatty acids is carried out by a membrane-bound multi-enzyme system known as the fatty acid elongase (FAE) complex. nih.gov This process involves a repeating four-step cycle that adds two carbon units from malonyl-CoA to the fatty acyl-CoA chain. oup.com The key enzymes in this complex are:
3-Ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme and determines the substrate specificity of the elongation process. nih.govasm.org Mammals possess seven different elongase enzymes (ELOVL1-7), each with preferences for fatty acids of specific chain lengths and degrees of saturation. oup.comdiva-portal.org ELOVL1, ELOVL3, ELOVL6, and ELOVL7 are known to elongate saturated and monounsaturated fatty acids. diva-portal.org
3-Ketoacyl-CoA Reductase (KCR): This enzyme reduces the 3-ketoacyl-CoA intermediate. nih.gov
3-Hydroxyacyl-CoA Dehydratase (HCD): This enzyme removes a water molecule. nih.gov
trans-2,3-Enoyl-CoA Reductase (TER): This enzyme reduces the trans-double bond to complete the two-carbon extension. asm.org
In addition to elongation, desaturase enzymes can introduce new double bonds into the fatty acid chain, converting monounsaturated fatty acids into polyunsaturated ones. For instance, Δ9-desaturase introduces a double bond between carbons 9 and 10. gsartor.org
Products and Their Subsequent Metabolic Pathways
The elongation of this compound (C14:1n-3) would primarily result in the formation of longer-chain n-3 fatty acids. While direct studies on this specific fatty acid are limited, the known functions of elongase enzymes allow for the prediction of its metabolic products.
A single two-carbon elongation step would convert this compound into cis-hexadec-13-enoic acid (C16:1n-3). Further cycles of elongation and potential desaturation by enzymes like stearoyl-CoA desaturase (SCD) could lead to the synthesis of other important n-3 series fatty acids. For example, research in Saccharomyces cerevisiae has demonstrated that the elongase Elo1p can catalyze the elongation of C14:1Δ9 to C16:1Δ11, supporting the principle of C14 monounsaturated fatty acid elongation. nih.gov
These elongated fatty acids can then be utilized in various cellular processes. They can be further metabolized, incorporated into complex lipids, or serve as precursors for signaling molecules.
Table 1: Putative Elongation Products of this compound
| Starting Substrate | Enzymatic Process | Putative Product | Product Formula |
| This compound (C14:1n-3) | Elongation (+2C) | cis-Hexadec-13-enoic acid (C16:1n-3) | C16H30O2 |
| cis-Hexadec-13-enoic acid (C16:1n-3) | Elongation (+2C) | cis-Octadec-15-enoic acid (C18:1n-3) | C18H34O2 |
Beta-Oxidation and Catabolic Pathways
This compound can be broken down to generate energy in the form of ATP through the process of beta-oxidation. wikipedia.org This catabolic pathway occurs in both mitochondria and peroxisomes. wikipedia.org
Mitochondrial and Peroxisomal Degradation Processes
Mitochondrial β-Oxidation: The primary pathway for fatty acid degradation is mitochondrial beta-oxidation. nih.gov Before entering the mitochondria, fatty acids are activated to their acyl-CoA derivatives in the cytoplasm. eagri.org The process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbons, releasing one molecule of acetyl-CoA in each cycle. nih.govnih.gov
For unsaturated fatty acids like this compound, the process requires auxiliary enzymes. The beta-oxidation of cis-tetradec-11-enoyl-CoA would proceed for four cycles normally. This would yield four molecules of acetyl-CoA and a shortened acyl-CoA, cis-3-hexenoyl-CoA. The cis-Δ3 double bond of this intermediate is not a substrate for the next enzyme, acyl-CoA dehydrogenase. Instead, an auxiliary enzyme, enoyl-CoA isomerase , converts the cis-Δ3 bond into a trans-Δ2 bond. wikipedia.orgaocs.org The resulting trans-2-hexenoyl-CoA is a standard substrate that can re-enter and complete the beta-oxidation spiral.
Peroxisomal β-Oxidation: Peroxisomes also possess a beta-oxidation pathway, which is particularly important for very-long-chain fatty acids and certain other lipids. wikipedia.orgnih.gov While the core reactions are similar to the mitochondrial pathway, the enzymes are distinct. mdpi.com A key difference is the first enzyme, acyl-CoA oxidase, which transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2). aocs.org Studies have shown that diets enriched in long-chain n-3 fatty acids can enhance peroxisomal beta-oxidation. nih.gov Peroxisomal oxidation typically shortens fatty acids, which are then transported to mitochondria for complete oxidation to acetyl-CoA. mdpi.com
Regulated Catabolism in Specific Biological Contexts
The rate of fatty acid oxidation is tightly regulated based on the energy needs of the cell. It is allosterically regulated by the ratios of NADH/NAD+ and acetyl-CoA/CoA. aocs.org High ratios inhibit beta-oxidation. aocs.org
In certain genetic disorders affecting fatty acid oxidation, specific metabolites can accumulate. For example, in Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, elevated levels of C14:1 acylcarnitine are often detected in the plasma, indicating that VLCAD plays a role in the breakdown of C14:1 fatty acids. mdpi.comannualreviews.org This highlights the importance of specific acyl-CoA dehydrogenases in the catabolism of fatty acids of a particular chain length. nih.gov
Incorporation into Complex Lipid Classes
Following its activation to cis-tetradec-11-enoyl-CoA, the fatty acid can be directed away from catabolic pathways and instead be used for the synthesis of complex lipids. This is a crucial fate, as it allows for the storage of energy and the construction of cellular membranes.
The primary classes of lipids into which fatty acids are incorporated are triglycerides (for energy storage) and phospholipids (B1166683) (the main components of cell membranes). nih.govnih.gov The initial step in the synthesis of these lipids is the esterification of the acyl-CoA to a glycerol-3-phosphate backbone.
Table 2: Major Lipid Classes Incorporating Fatty Acyl Chains
| Lipid Class | Primary Function | Backbone Structure |
| Triglycerides (Triacylglycerols) | Energy Storage | Glycerol |
| Phosphatidylcholine (Lecithin) | Membrane Component | Glycerol-3-Phosphate |
| Phosphatidylethanolamine | Membrane Component | Glycerol-3-Phosphate |
| Phosphatidylserine (B164497) | Membrane Component | Glycerol-3-Phosphate |
| | Phosphatidylinositol | Membrane Component, Cell Signaling | Glycerol-3-Phosphate | | Cholesterol Esters | Cholesterol Transport/Storage | Cholesterol |
Esterification into Triacylglycerols
As with other fatty acids, a primary metabolic fate for this compound is its esterification into triacylglycerols (TAGs), the main form of energy storage in many organisms. This process involves the sequential acylation of a glycerol-3-phosphate backbone with three fatty acyl-CoA molecules, one of which can be (Z)-11-tetradecenoyl-CoA. The resulting TAGs are stored in lipid droplets within cells, primarily in adipose tissue in animals.
In the arbuscular mycorrhizal fungus Rhizophagus irregularis, the closely related palmitvaccenic acid (16:1Δ11cis) is found predominantly in the form of triacylglycerols, where it is stored in vesicles and spores. nih.gov Similarly, myristoleic acid (cis-9-tetradecenoic acid) constitutes a fraction of the total fatty acid composition in human adipose tissue triacylglycerols. foodb.ca This indicates that the esterification into TAGs is a conserved and significant pathway for monounsaturated fatty acids of this chain length. The synthesis of triglycerides from free fatty acids and glycerin is a fundamental biochemical reaction. researchgate.netgoogle.com
Integration into Phospholipids and Other Membrane Lipids
This compound is also a substrate for the synthesis of phospholipids, which are the fundamental components of cellular membranes. The amphipathic nature of fatty acids allows for their integration into these lipid bilayers. metabolon.com The introduction of this compound into a phospholipid molecule occurs via the acylation of a lysophospholipid.
The presence of the cis-double bond at the ω-3 position creates a distinct "kink" in the acyl chain. vulcanchem.com This structural feature is critical as it increases the fluidity of the cell membrane by disrupting the tight packing of adjacent phospholipid molecules. This modulation of membrane fluidity is essential for various cellular processes, including membrane transport and the function of membrane-bound proteins. Studies on related tetradecenoic acid isomers have confirmed their presence in membrane lipids; for example, phosphatidylserine species containing a 9Z-tetradecenoyl chain have been identified. hmdb.ca The metabolism of various skin conditions has also been linked to phospholipid-esterified linoleic acids. nih.gov
Derivatization and Further Biochemical Modification
Beyond its structural and storage roles, this compound can be biochemically modified into a range of other lipid molecules, some of which possess distinct biological activities. These transformations include oxidation, desaturation, and elongation.
Formation of Oxidized or Hydroxylated Metabolites
The double bond in this compound is a reactive site susceptible to oxidation. Enzymatic and non-enzymatic processes can lead to the formation of various oxidized metabolites, including hydroxylated, epoxidized, and peroxidized derivatives. Cytochrome P450 (CYP) monooxygenases are a key class of enzymes that can catalyze the oxidation of fatty acids. For instance, the related myristoleic acid is a known substrate for the CYP102D1 enzyme. metabolon.com
These oxidative modifications can generate molecules with new biological functions. Hydroxylated fatty acids, for example, are intermediates in various metabolic pathways and can act as signaling molecules. The formation of such derivatives is a common fate for unsaturated fatty acids within cells, contributing to the diversity of the lipidome.
Table 1: Potential Oxidative Modifications of this compound
| Modification Type | Potential Product | Enzymatic System (Example) | Significance |
|---|---|---|---|
| Hydroxylation | Hydroxy-tetradecenoic acids | Cytochrome P450 Monooxygenases | Precursors for other bioactive lipids, signaling molecules |
| Epoxidation | 11,12-Epoxy-tetradecanoic acid | Cytochrome P450 Monooxygenases | Can be further metabolized to diols, signaling roles |
| Peroxidation | Hydroperoxy-tetradecadienoic acids | Lipoxygenases (LOX) | Involved in oxidative stress responses, signaling |
Biochemical Transformations into Other Bioactive Lipids
This compound can serve as a precursor for the synthesis of other bioactive lipids through pathways involving desaturation and elongation. These transformations can significantly alter the biological properties of the parent fatty acid.
A notable transformation is its conversion into conjugated fatty acids. Research has shown that in some insects, (Z)-11-tetradecenoic acid is enzymatically transformed into (E,E)-10,12-tetradecadienoic acid. ebi.ac.uk This reaction is catalyzed by a specific desaturase that introduces a new double bond, resulting in a conjugated diene system. Such conjugated fatty acids are known to have a range of biological activities.
Furthermore, like other fatty acids, this compound can undergo chain elongation. ijs.si This process, occurring in the endoplasmic reticulum, would involve the addition of two-carbon units to produce longer-chain unsaturated fatty acids, such as cis-13-hexadecenoic acid (16:1n-3) and subsequently cis-15-octadecenoic acid (18:1n-3). These longer-chain fatty acids can then be further desaturated to form essential polyunsaturated fatty acids (PUFAs).
In insects, C14 fatty acids and their derivatives often function as pheromones or their immediate precursors. nih.govmdpi.com For example, the sex pheromone of the spruce budworm, (E)-Tetradec-11-enal, is synthesized from fatty acid precursors of the same chain length. This highlights a specialized metabolic fate for C14 unsaturated acids in certain organisms.
Table 2: Key Biochemical Transformations of this compound
| Transformation | Enzyme Class (Example) | Product | Biological Significance |
|---|---|---|---|
| Desaturation | Δ12-Desaturase | (E,E)-10,12-Tetradecadienoic acid | Formation of a conjugated fatty acid with potential bioactivity (observed in insects). ebi.ac.uk |
| Elongation | Fatty Acid Elongase | cis-13-Hexadecenoic acid (16:1n-3) | Synthesis of longer-chain omega-3 fatty acids. ijs.si |
| Reduction & Modification | Various | (E)-Tetradec-11-enal | Pheromone biosynthesis in insects (from related precursors). |
Biological Roles and Molecular Mechanisms Non Human and Cellular Focus
Contribution to Cellular Membrane Structure and Fluidity
The integration of fatty acids into the phospholipids (B1166683) of cellular membranes is a critical determinant of membrane biophysical properties. lipotype.com The presence of unsaturated fatty acids, such as cis-tetradec-11-enoic acid, introduces a "kink" into the acyl chain, which prevents tight packing of phospholipids. vulcanchem.comnih.gov
The incorporation of this compound into membrane phospholipids influences the fluidity and dynamics of the lipid bilayer. Increased levels of unsaturated fatty acids generally lead to a more fluid membrane. lipotype.com This heightened fluidity can affect the function of integral and peripheral membrane proteins by altering their conformational flexibility and lateral mobility within the membrane. mdpi.comrsc.org The specific geometry of the cis-double bond in this compound contributes to this effect, distinguishing its impact from that of its trans-isomer, trans-tetradec-11-enoic acid, which has a more linear structure. vulcanchem.com The dynamics of the lipid environment are crucial for various cellular processes, including signal transduction and membrane transport, which rely on the proper functioning of embedded proteins. mdpi.commdpi.com
Organisms that cannot regulate their internal temperature, known as poikilotherms, must adjust the composition of their cellular membranes to maintain optimal fluidity in response to changing environmental temperatures. lipotype.com In colder conditions, these organisms often increase the proportion of unsaturated fatty acids in their membranes to counteract the rigidifying effect of low temperatures. lipotype.comnih.gov This process, known as homeoviscous adaptation, ensures that membrane-dependent cellular functions can continue. While direct evidence for this compound's specific role is part of the broader adaptation mechanism, the principle applies to the incorporation of various unsaturated fatty acids.
Involvement in Intercellular and Intracellular Signaling Pathways (Non-Clinical)
Fatty acids and their derivatives can act as signaling molecules in various cellular processes.
Studies on the effects of the acidic tumor microenvironment have shown that extracellular pH can influence gene expression. d-nb.info While not directly implicating this compound, these studies demonstrate that fatty acids and the broader metabolic state can lead to changes in the expression of genes involved in processes like cell adhesion, proliferation, and cell death in in vitro tumor models. d-nb.info Further research is needed to determine if this compound has specific effects on gene expression.
In some organisms, fatty acids interact with specific enzymes involved in metabolic and signaling pathways. For example, in the biosynthesis of sex pheromones in the moth Spodoptera littoralis, the enzyme (Z)-9 desaturase is involved. researchgate.net Research has shown that analogs of fatty acids can inhibit this enzyme. researchgate.net While this study focused on other fatty acids, it highlights the potential for specific fatty acids to interact with and modulate enzyme activity. The biosynthesis of certain fatty acids in bacteria and plants involves a series of enzymatic steps, including the action of desaturases and elongases that create specific double bond patterns. wikipedia.orgsoken.ac.jp
Role in Physiological Processes of Non-Human Organisms
This compound and its derivatives are known to function as pheromone precursors in some insect species. mdpi.com Pheromones are critical for chemical communication between individuals of the same species, influencing behaviors such as mating. For instance, (Z)-11-tetradecenyl acetate (B1210297), a derivative of this compound, is a component of the sex pheromone for various Lepidoptera species, including the red-banded leaf roller moth and the European corn borer. researchgate.net The biosynthesis of these pheromones often involves specialized enzymes, such as Z11-desaturases, which introduce the double bond at the specific position in the fatty acid precursor. google.com
Precursor or Component in Insect Pheromone Communication
This compound, also known as (Z)-11-tetradecenoic acid, is a crucial intermediate in the biosynthesis of sex pheromones in numerous insect species, particularly within the order Lepidoptera (moths and butterflies). d-nb.info It typically does not act as the final signaling molecule itself but serves as a vital precursor that is enzymatically modified to produce the active pheromone components. d-nb.infonih.gov The biosynthesis of these communication molecules is a highly specific process that begins with common fatty acids, which are then modified by a series of enzymes to create the species-specific blend of compounds that attract mates. nih.gov
In many moth species, the production of pheromone components involves the desaturation of a saturated fatty acid precursor, followed by chain-shortening, reduction, and sometimes acetylation. d-nb.infod-nb.info For instance, in the European grapevine moth, Lobesia botrana, the biosynthetic pathway for its major sex pheromone component, (E,Z)-7,9-dodecadienyl acetate, begins with the Δ11 desaturation of tetradecanoic acid to form cis-11-tetradecenoic acid. d-nb.infod-nb.info This step is followed by enzymatic chain shortening of the C14 acid to a C12 acid, which is then further modified. d-nb.infod-nb.info Similarly, this acid is a known pheromone precursor in other moths, such as Argyrotaenia velutinana. frontiersin.org
The formation of cis-11-tetradecenoic acid from its saturated precursor, tetradecanoic acid, is catalyzed by a specific class of enzymes known as Δ11-desaturases. nih.govd-nb.info These enzymes are key to creating the double bond at the correct position and with the correct cis (or Z) geometry, which is critical for the biological activity of the final pheromone. nih.gov
Table 1: Role of this compound in Insect Pheromone Biosynthesis
| Insect Species | Role of this compound | Enzyme Family Involved | Reference |
|---|---|---|---|
| Lobesia botrana (European Grapevine Moth) | Precursor to (E,Z)-7,9-dodecadienyl acetate | Δ11-desaturase, Acyl-CoA oxidase | d-nb.infod-nb.info |
| Argyrotaenia velutinana (Redbanded Leafroller) | Pheromone Precursor | Δ11-desaturase | frontiersin.org |
| Ostrinia species (Corn Borers) | Precursor to tetradecenyl acetate pheromones | Δ11-desaturase | nih.gov |
| Spruce Budworm | Putative precursor to pheromone components | Desaturase, Reductase | nih.gov |
Influence on Microbial Growth and Physiology
Direct research on the specific influence of this compound on microbial growth and physiology is limited. However, studies on related fatty acids provide insights into its potential roles. Fatty acids are known to have diverse effects on microorganisms, acting as energy sources, structural components of membranes, and signaling molecules. researchgate.netnih.gov
The saturated counterpart of the compound, tetradecanoic acid (myristic acid), has been shown to possess anti-virulence properties against the bacterium Pseudomonas aeruginosa, inhibiting quorum sensing-regulated factors like swarming motility without affecting bacterial growth. frontiersin.org Conversely, other unsaturated fatty acids act as signaling molecules. For example, cis-2-decenoic acid is a widespread signal that can induce the dispersion of bacterial biofilms, a key factor in chronic infections and microbial persistence. nih.gov Another related compound, cis-11-octadecenoic acid (vaccenic acid), has demonstrated antibacterial and antibiofilm activity against P. aeruginosa. researchgate.net
In the fungal kingdom, the synthesis of a closely related analogue, palmitvaccenic acid (Δ11-cis-hexadecenoic acid), has been identified in the arbuscular mycorrhizal fungus Rhizophagus irregularis. acs.orgbiorxiv.org This unusual C16 fatty acid accumulates in the fungus during its symbiotic relationship with plant roots and is synthesized by a specific OLE1-like desaturase. acs.org The conservation of this gene in symbiotic fungi suggests that fatty acids with a Δ11 double bond may play a specific function in fungus-plant interactions, although their direct effect on fungal growth or physiology is still under investigation. acs.org Some hydroxy fatty acids derived from bacteria, such as 3-(R)-hydroxytetradecanoic acid from Lactobacillus plantarum, have demonstrated broad antifungal activity against various molds and yeasts. nih.gov
Contribution to Plant Physiological Responses
While not a typical endogenous signaling molecule in plants, this compound has become relevant to plant physiology through metabolic engineering. Research has demonstrated the feasibility of using plants as "green factories" for the sustainable production of high-value compounds like insect pheromone precursors. vulcanchem.com
Scientists have successfully engineered Nicotiana species, such as Nicotiana benthamiana and Nicotiana tabacum (tobacco), to produce significant quantities of moth sex pheromone precursors, including cis-11-tetradecenoic acid. vulcanchem.com This was achieved by introducing and expressing a specific set of genes from both plant and insect origins into the plant's genome. vulcanchem.comebi.ac.uk The process involves the co-expression of acyl-ACP thioesterases, which terminate fatty acid synthesis at a specific chain length (C14), and an insect-derived Δ11-desaturase, which introduces the cis double bond at the correct position. d-nb.infovulcanchem.com The production of these novel fatty acids occurs within the plant's leaf tissue, demonstrating a significant alteration of the plant's native lipid metabolism. vulcanchem.com This approach highlights the plasticity of plant physiological pathways and offers an environmentally friendly alternative for producing compounds used in agricultural pest control. vulcanchem.com
Table 2: Genetic Engineering of Plants for this compound Production
| Host Plant | Genetic Components Introduced | Purpose | Reference |
|---|---|---|---|
| Nicotiana tabacum | Acyl-ACP thioesterase + Δ11 fatty acyl desaturase (e.g., CpaE11) | Production of (Z)-11-tetradecenoic acid in leaves | vulcanchem.com |
| Nicotiana benthamiana | Acyl-ACP thioesterase + Δ11 fatty acyl desaturase (e.g., AveΔ11) | Stable production of moth pheromone precursors across generations | vulcanchem.comebi.ac.uk |
Enzymatic Substrate and Product in Defined Biochemical Reactions
This compound plays a well-defined role as both a product and a substrate in specific enzymatic pathways, particularly in the biosynthesis of insect pheromones. d-nb.infoebi.ac.uk
As an Enzymatic Product: The primary pathway for the formation of this compound is the desaturation of tetradecanoic acid (myristic acid). d-nb.info This reaction is catalyzed by a Δ11-desaturase, an enzyme that removes two hydrogen atoms from the fatty acid chain to create a double bond between carbons 11 and 12. nih.govd-nb.info Functional characterization of these enzymes, such as Lbo_PPTQ from the moth Lobesia botrana, has confirmed their specific activity in converting tetradecanoic acid into (Z)-11-tetradecenoic acid when expressed in heterologous systems like yeast or insect cells. d-nb.info
As an Enzymatic Substrate: Once formed, this compound serves as a substrate for subsequent enzymatic modifications. These reactions are critical for generating the structural diversity observed in moth pheromones. Two key transformations include:
Chain Shortening: In the biosynthetic pathway of the L. botrana pheromone, (Z)-11-tetradecenoic acid is shortened by two carbons to produce (Z)-9-dodecenoic acid. d-nb.info This process is believed to be carried out by acyl-CoA oxidases, such as Lbo_31670 and Lbo_49602. d-nb.info
Further Desaturation: The compound can be a substrate for other desaturases that introduce additional double bonds. For example, biochemical experiments have shown the enzymatic transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid. ebi.ac.uk This reaction involves a complex desaturase mechanism that includes the cleavage of a C-H bond at the C10 position, formation of an allylic intermediate, and subsequent rearrangement to form a conjugated diene system. ebi.ac.uk
Table 3: Defined Biochemical Reactions Involving this compound
| Role of Compound | Reaction | Enzyme(s) | Organism/System | Reference |
|---|---|---|---|---|
| Product | Tetradecanoic acid → (Z)-11-tetradecenoic acid | Δ11-desaturase (e.g., Lbo_PPTQ) | Lobesia botrana | d-nb.info |
| Substrate | (Z)-11-tetradecenoic acid → (Z)-9-dodecenoic acid | Acyl-CoA oxidase (e.g., Lbo_31670) | Lobesia botrana | d-nb.info |
| Substrate | (Z)-11-tetradecenoic acid → (E,E)-10,12-tetradecadienoic acid | Desaturase | Biochemical experiments | ebi.ac.uk |
Advanced Analytical Methodologies for Characterization
Chromatographic Techniques for Isolation and Separation
Chromatography is fundamental to lipid analysis, enabling the separation of individual components from intricate mixtures. For cis-Tetradec-11-enoic acid, several chromatographic methods are employed.
Gas chromatography is a cornerstone for the analysis of fatty acids. chromatographyonline.com Due to the low volatility and polar nature of the carboxylic acid group, fatty acids like this compound are typically derivatized into more volatile forms, most commonly fatty acid methyl esters (FAMEs), prior to analysis. shimadzu.com This methylation process makes them amenable to GC analysis. shimadzu.com
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and widely used technique for quantitative analysis of fatty acids. The FID offers high sensitivity and a wide linear range, making it suitable for determining the concentration of FAMEs in a sample. The fatty acid profile of an oil, for instance, can be determined using a GC-FID system, where individual FAMEs are identified based on their retention times compared to known standards. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer provides both quantitative data and structural information. nih.gov While electron ionization (EI) is a common method, it can cause extensive fragmentation of FAMEs. shimadzu.com Despite this, the resulting fragmentation patterns are highly reproducible and can be used for identification by comparing them to spectral libraries like those from NIST. nih.gov The mass spectrum of this compound (as its methyl ester) will show a molecular ion peak and characteristic fragment ions that help confirm its identity. nih.govvulcanchem.com For enhanced sensitivity, especially in complex clinical samples, single ion monitoring (SIM) can be utilized, which focuses the mass spectrometer on specific ions characteristic of the analyte. nih.gov
For separating complex mixtures of FAMEs, the choice of the GC column is critical. Capillary columns with polar stationary phases, such as those containing cyanopropyl polysiloxane (e.g., DB-23, DB-225, BPX70), are frequently used as they provide excellent resolution of saturated, monounsaturated, and polyunsaturated FAMEs, including separation of positional and geometric isomers. uib.no
| Parameter | Typical Condition | Reference |
|---|---|---|
| Derivatization | Conversion to Fatty Acid Methyl Esters (FAMEs) | shimadzu.com |
| GC Column | Polar capillary columns (e.g., BPX70, DB-225, DB-23) | uib.no |
| Injection Mode | Split/Splitless | lcms.cz |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.netnih.gov |
| Identification | Retention time comparison, mass spectral library match | vulcanchem.comuib.no |
High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC, particularly for the analysis of free fatty acids without derivatization, and for very-long-chain fatty acids that are less suitable for GC. nih.govresearchgate.net
Reversed-phase HPLC (RP-HPLC) is the most common mode for fatty acid separation. In this technique, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. nih.gov A method for separating fatty acids from C14 to C36 has been developed using a C8 column with a water-methanol gradient and tributylamine (B1682462) as an ion-pairing agent. nih.gov This approach, when coupled with high-resolution mass spectrometry, allows for the effective quantitation of a broad spectrum of fatty acids. nih.gov The use of LC-MS also enables the study of fatty acid metabolism using stable isotope tracers. nih.gov
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid method widely used for the qualitative analysis and preparative separation of lipid classes. libretexts.org It functions by separating compounds based on their differential affinities for the stationary phase (adsorbent-coated plate) and the mobile phase (developing solvent). umich.edu
For lipid analysis, silica (B1680970) gel plates are commonly used as the stationary phase. umich.edu A solvent system, typically a mixture of nonpolar and polar organic solvents like hexane (B92381) and ethyl acetate (B1210297), is chosen to achieve separation. ucc.ie Polar lipids, such as free fatty acids, will interact more strongly with the polar silica gel and thus move slower up the plate compared to nonpolar lipids like triacylglycerols. This allows for the effective fractionation of a total lipid extract into its constituent classes. After separation, the spots can be visualized (e.g., using iodine vapor or a specific stain) and the fraction corresponding to free fatty acids can be scraped from the plate and eluted for further analysis by GC or MS. libretexts.orgumich.edu
Spectroscopic and Spectrometric Approaches for Structural Elucidation
While chromatography separates the components of a mixture, spectroscopy and spectrometry are essential for elucidating the detailed molecular structure of the isolated compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules, including the position and stereochemistry of double bonds in fatty acids.
¹H NMR: In the ¹H NMR spectrum of this compound, the protons attached to the double-bond carbons (olefinic protons) give a characteristic signal. For a cis configuration, these protons typically appear as a multiplet in the range of δ 5.3-5.4 ppm. vulcanchem.com The coupling constants between these protons can further confirm the cis geometry. Other key signals include a triplet around δ 2.3 ppm for the methylene (B1212753) group alpha to the carboxylic acid and a triplet near δ 0.9 ppm for the terminal methyl group.
¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is highly deshielded, appearing around δ 179-180 ppm. mdpi.com The olefinic carbons resonate in the region of δ 120-135 ppm. The specific chemical shifts of the carbons adjacent to the double bond can help confirm its position within the alkyl chain.
| Group | Nucleus | Approximate Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Olefinic Protons (-CH=CH-) | ¹H | 5.3 - 5.4 | vulcanchem.com |
| Methylene α to -COOH (-CH₂COOH) | ¹H | ~2.3 | hmdb.ca |
| Terminal Methyl (-CH₃) | ¹H | ~0.9 | hmdb.ca |
| Carboxyl Carbon (-COOH) | ¹³C | 179 - 180 | mdpi.com |
| Olefinic Carbons (-CH=CH-) | ¹³C | 120 - 135 | oup.com |
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique often coupled with HPLC (LC-MS). nih.gov For fatty acids, it is typically performed in negative ion mode, readily forming the deprotonated molecule [M-H]⁻. nih.gov This allows for the unambiguous determination of the molecular weight. nih.gov Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion induces fragmentation. Common neutral losses include water ([M-H-18]⁻) and carbon dioxide ([M-H-44]⁻). nih.gov While ESI-MS/MS of the deprotonated molecule does not typically provide enough fragmentation along the alkyl chain to locate the double bond, derivatization or specialized fragmentation techniques can be employed. nih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): MALDI-MS is another soft ionization technique that is particularly useful for analyzing complex biological samples and for mass spectrometry imaging (MSI). mdpi.comnih.gov While analyzing free fatty acids with MALDI can be challenging due to interference from common matrix signals, specific matrices can overcome this issue. mdpi.com A key application is MALDI-MSI, which can map the spatial distribution of specific fatty acids within a tissue section, providing valuable insights into localized lipid metabolism. researchgate.netrsc.org
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers a significant increase in selectivity and sensitivity compared to single-stage GC-MS. chromatographyonline.com By using modes like Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for the target analyte. chromatographyonline.com For the FAME of this compound, a precursor ion (e.g., the molecular ion) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and a specific fragment ion is monitored by the second mass analyzer. chromatographyonline.comnih.gov This targeted approach minimizes background noise and allows for highly accurate quantification even at very low levels in complex matrices. chromatographyonline.comlcms.cz Both electron ionization (EI) and chemical ionization (CI) can be used, with CI often providing higher sensitivity for unsaturated fatty acids and producing protonated molecules that are ideal for MRM experiments. shimadzu.comnih.gov
| Technique | Primary Ion(s) | Key Fragmentation/Observation | Reference |
|---|---|---|---|
| GC-MS (EI) | M⁺ (as FAME) | Characteristic fragmentation pattern for library matching. | nih.gov |
| ESI-MS | [M-H]⁻ | Neutral loss of H₂O and CO₂ upon CID. Confirms molecular weight. | nih.gov |
| MALDI-MS | [M+Na]⁺, [M+K]⁺, [M-H]⁻ | Used for spatial mapping in tissues (MSI). | nih.govresearchgate.net |
| GC-MS/MS (CI) | [M+H]⁺ (as FAME) | Specific precursor-product ion transitions in MRM mode for high sensitivity and selectivity. | chromatographyonline.comshimadzu.comnih.gov |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. savemyexams.com When a molecule is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific frequencies. By measuring which frequencies of light the molecule absorbs, an IR spectrum is generated, which acts as a molecular fingerprint. researchgate.net
For this compound, the IR spectrum would show characteristic absorption bands confirming its key structural features:
Carboxylic Acid Group (-COOH): This group gives rise to two prominent peaks:
A very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹. libretexts.orglibretexts.org
A sharp and intense C=O (carbonyl) stretching band, appearing around 1760-1690 cm⁻¹. vulcanchem.comlibretexts.org
cis-Double Bond (-C=C-H): The presence of a cis-configured double bond is indicated by:
A C-H stretching vibration just above 3000 cm⁻¹, often around 3007 cm⁻¹. vulcanchem.comresearchgate.net The intensity of this peak can correlate with the amount of monounsaturated fatty acids in a sample. researchgate.net
A C=C stretching vibration in the region of 1680-1640 cm⁻¹. libretexts.org
While IR spectroscopy is excellent for identifying functional groups, it generally cannot determine the precise location of a double bond within the carbon chain. uii.ac.id Therefore, it is often used in conjunction with other methods like mass spectrometry for a complete structural elucidation. uii.ac.id
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Appearance | Reference |
| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 | Broad | libretexts.orglibretexts.org |
| Carboxylic Acid (C=O) | Stretch | 1760 - 1690 | Sharp, intense | vulcanchem.comlibretexts.org |
| cis-Alkene (=C-H) | Stretch | ~3007 | Medium | vulcanchem.comresearchgate.net |
| Alkene (C=C) | Stretch | 1680 - 1640 | Medium | libretexts.org |
Advanced Lipidomics Approaches
Lipidomics aims to identify and quantify the entire set of lipids (the lipidome) in a biological system. Given the complexity of lipid profiles, advanced analytical strategies are required.
Quantitative Analysis in Complex Biological Matrices
Quantifying this compound in biological samples like plasma, serum, or tissue is challenging due to the presence of countless other molecules that can interfere with the analysis. nih.gov This "matrix effect" can suppress or enhance the signal of the target analyte, leading to inaccurate measurements. researchgate.net
To achieve reliable quantification, methods based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are commonly used. researchgate.net These methods offer high sensitivity and selectivity. Key strategies to ensure accuracy include:
Stable Isotope Dilution: As mentioned previously, adding a known quantity of an isotope-labeled version of this compound as an internal standard is the gold standard for quantitative analysis. mdpi.com It effectively corrects for matrix effects and variations during sample processing.
Method Validation: Quantitative methods must be rigorously validated to assess their accuracy, precision, linearity, and limits of detection and quantification within the specific biological matrix. nih.gov This may involve analyzing samples from multiple sources to understand the variability of the matrix effect. nih.gov
Sample Preparation: Extensive sample preparation, such as liquid-liquid extraction or solid-phase extraction, is often required to remove interfering substances and concentrate the analyte before analysis.
These quantitative approaches are vital for understanding how the levels of this compound change in response to diet, disease, or other factors.
Targeted and Untargeted Lipidomics Strategies
Lipidomics research can be broadly divided into two main strategies: targeted and untargeted analysis. lcms.cz
Untargeted Lipidomics: This is a hypothesis-generating approach that aims to measure as many lipids as possible in a sample to get a broad overview of the lipidome. lcms.cz It is useful for discovering potential biomarkers or identifying unexpected changes in lipid metabolism. nih.gov In this strategy, all detectable ion features in a mass spectrum are analyzed and compared between sample groups. A study using an untargeted approach on serum samples from patients with Type 2 diabetes identified significant alterations in numerous lipid metabolites. nih.gov
Targeted Lipidomics: This is a hypothesis-driven approach that focuses on accurately measuring a predefined list of specific lipids, such as this compound. lcms.czmetabolomicscentre.ca Targeted methods use techniques like multiple reaction monitoring (MRM) in tandem mass spectrometry, which provides excellent sensitivity and specificity for quantification. lcms.cz This approach is often used to validate findings from untargeted studies or to precisely measure known biologically active lipids. nih.gov
Often, these two strategies are combined. An initial untargeted analysis can identify lipids that are significantly different between experimental groups, and then a targeted analysis is developed to validate and accurately quantify these specific lipids. nih.gov This integrated approach provides both a broad discovery-oriented view and precise quantitative data, which is essential for understanding the role of individual fatty acids like this compound in complex biological systems.
Chemical Synthesis and Biotechnological Production
Chemical Synthesis Approaches for cis-Tetradec-11-enoic Acid and Analogs
The chemical synthesis of this compound and its analogs is a critical area of research, enabling the production of this specific fatty acid for various scientific investigations. These synthetic routes are designed to control the precise placement and geometry of the double bond, which are crucial for the molecule's biological activity.
Regio- and Stereoselective Synthetic Methodologies
The synthesis of cis-isomers of unsaturated fatty acids, including those of tetradecenoic acid, requires specific chemical strategies to ensure the correct placement (regioselectivity) and orientation (stereoselectivity) of the double bond. rsc.orgmasterorganicchemistry.com Regioselectivity dictates the location of the double bond within the carbon chain, while stereoselectivity ensures the cis (or Z) configuration, where the hydrogen atoms are on the same side of the double bond. masterorganicchemistry.comegrassbcollege.ac.inmdpi.com This is often achieved through multi-step syntheses involving the use of specific catalysts and reaction conditions. masterorganicchemistry.comegrassbcollege.ac.in For instance, the partial hydrogenation of an alkyne precursor using a poisoned catalyst like Lindlar's catalyst is a classic method to generate a cis-alkene. masterorganicchemistry.com The choice of reactants and the reaction mechanism are pivotal in determining the final isomeric purity of the product. masterorganicchemistry.com
Enzymatic reactions are also employed for their high selectivity. mdpi.com For example, certain enzymes can catalyze reactions at specific positions on a molecule, leading to the desired regio- and stereoisomer. mdpi.com
Synthesis of Deuterated Analogs for Mechanistic Studies
To investigate the mechanisms of biochemical reactions involving this compound, scientists synthesize deuterated analogs. ebi.ac.uk Deuterium (B1214612), a heavy isotope of hydrogen, can be strategically placed at specific positions in the molecule. By tracking the fate of these isotopes during a reaction, researchers can deduce the mechanism of bond-breaking and bond-forming steps. ebi.ac.uk
For instance, the synthesis of deuterated tetradecanoic acids has been reported to study the enzymatic transformation of (Z)-11-tetradecenoic acid into (E,E)-10,12-tetradecadienoic acid. ebi.ac.uk The preparation of these labeled compounds involved several steps, including the reduction of intermediate ketones with sodium borodeuteride (NaBD₄) and the replacement of a tosyloxy group with deuteride (B1239839) using lithium aluminum deuteride (LiAlD₄). ebi.ac.uk The results from experiments using these deuterated analogs indicated that the removal of a hydrogen atom from carbon 10 is a slow, rate-determining step in the desaturation reaction. ebi.ac.uk
Biotechnological Production in Engineered Organisms
Biotechnological approaches offer a promising and sustainable alternative to chemical synthesis for producing fatty acids like this compound. This involves harnessing the metabolic machinery of microorganisms and optimizing it for high-yield production.
Microbial Fermentation for High-Yield Production
Microbial fermentation is a key technology for producing a wide range of chemicals, including fatty acids, from renewable feedstocks. nih.govgoogle.commdpi.com This process involves cultivating microorganisms in a controlled environment (a bioreactor) and providing them with nutrients to grow and produce the desired compound. google.commdpi.com The selection of the microbial strain is crucial, with oleaginous yeasts and fungi being particularly attractive due to their natural ability to accumulate high levels of lipids. mdpi.comresearchgate.net
For example, various fungal strains have been screened for their ability to produce monounsaturated fatty acids. researchgate.netnih.gov In some cases, the fermentation conditions, such as temperature and nutrient composition, are optimized to maximize the yield of the target fatty acid. google.comresearchgate.netnih.gov The use of mixed microbial cultures can also enhance the production of specific flavor compounds and other metabolites. mdpi.comnih.gov
Table 1: Examples of Microbial Production of Fatty Acids
| Microorganism | Product | Key Findings | Reference |
| Mortierella chlamydospora | cis-11-Eicosenoic acid | Produced 36.3 mg/g of dried cells after cultivation at 28°C for 4 days and then at 12°C for 3 days. | researchgate.netnih.gov |
| Engineered Yarrowia lipolytica | Erucic acid (a very-long-chain fatty acid) | Deletion of the FAD2 gene improved the availability of the precursor, C18:1. | mdpi.com |
| Engineered Saccharomyces cerevisiae | Mandelic Acid | Achieved a titer of 9.58 g/L in a 5 L bioreactor through metabolic engineering. | mdpi.com |
| Engineered Mucor circinelloides | Eicosatetraenoic Acid | Overexpression of a delta-17 desaturase gene led to the production of this polyunsaturated fatty acid. | mdpi.com |
This table is based on data from the text and is for illustrative purposes.
Metabolic Engineering Strategies for Optimized Biosynthesis
Metabolic engineering plays a pivotal role in enhancing the production of desired compounds in microorganisms. nih.govrsc.org This involves the targeted modification of an organism's genetic and regulatory processes to reroute metabolic pathways towards the synthesis of the target molecule. nih.govmdpi.com Key strategies include:
Overexpression of Key Enzymes: Increasing the expression of enzymes that are critical for the biosynthetic pathway of the target compound. mdpi.commdpi.com
Deletion or Down-regulation of Competing Pathways: Eliminating or reducing the activity of metabolic pathways that divert precursors away from the desired product. mdpi.com
Heterologous Gene Expression: Introducing genes from other organisms to create novel biosynthetic pathways. mdpi.commdpi.com
Cofactor Engineering: Optimizing the availability of essential cofactors, such as NADPH, which are required for many enzymatic reactions in fatty acid synthesis. rsc.org
For example, in the production of mandelic acid in Escherichia coli, researchers optimized the expression of key genes in the aromatic amino acid pathway and used CRISPRi to repress competing pathways. mdpi.com Similarly, in the production of betulinic acid in Yarrowia lipolytica, a multidimensional metabolic engineering strategy involving pathway engineering, cofactor engineering, and subcellular engineering was employed. rsc.org
Strain Development and Process Optimization
The development of robust and high-performing microbial strains is a continuous process in biotechnological production. uq.edu.au This involves not only genetic engineering but also screening and selection of natural or mutated strains with desirable characteristics. researchgate.netresearchgate.netnih.gov Once a promising strain is developed, the fermentation process itself is optimized to maximize productivity. google.comnih.gov This includes optimizing parameters such as:
Medium Composition: Providing the optimal blend of carbon sources, nitrogen sources, and other nutrients. google.comresearchgate.net
Cultivation Conditions: Controlling factors like temperature, pH, and dissolved oxygen levels. google.com
Feeding Strategies: Implementing fed-batch or continuous culture strategies to maintain optimal nutrient levels and cell density. nih.gov
For instance, in the production of cis,cis-muconic acid in Saccharomyces cerevisiae, optimizing the fermentation process, including the medium composition and glucose feeding rate, led to a significant increase in the product titer, yield, and productivity. nih.gov
Synthetic Analogues and Derivatives for Fundamental Research Applications
The study of this compound's biological roles often necessitates the creation of specialized molecular tools. Synthetic analogues and derivatives are designed to probe its metabolic pathways, mechanisms of action, and structure-activity relationships. These custom-synthesized molecules, which include isotopically labeled probes and structurally modified analogues, are indispensable for fundamental research.
Design and Synthesis of Labeled Probes
Labeled probes are versions of this compound in which one or more atoms have been replaced with an isotope. This substitution, which can be a stable heavy isotope (like deuterium, ²H) or a radioisotope (like fluorine-18 (B77423), ¹⁸F), allows researchers to track the molecule's fate in biological systems without significantly altering its chemical properties.
Deuterium-Labeled Probes for Mechanistic Studies
Deuterium (²H) labeling is a powerful technique for investigating the mechanisms of enzymatic reactions. By strategically replacing hydrogen atoms with deuterium at specific positions, scientists can determine whether a particular C-H bond is broken during a rate-limiting step of a reaction.
A notable application involves the study of the enzymatic conversion of (Z)-11-tetradecenoic acid to (E,E)-10,12-tetradecadienoic acid. ebi.ac.uk To elucidate the mechanism of this desaturase reaction, researchers prepared several deuterated tetradecanoic acid probes. ebi.ac.uk The synthesis of these probes was a multi-step process. For instance, the preparation of [2,2,3,3,10,10-²H₆]- and [2,2,3,3,13,13-²H₆]-tetradecanoic acids involved the reduction of intermediate ketones with sodium borodeuteride (NaBD₄) and further deuteride introduction using lithium aluminum deuteride (LiAlD₄). ebi.ac.uk The results from biochemical experiments using these probes showed that the removal of a hydrogen atom from the C10 position was sensitive to deuterium substitution, indicating it was a slow, rate-determining step. ebi.ac.uk In contrast, hydrogen removal from the C13 position was not affected, suggesting it was a faster step in the reaction sequence. ebi.ac.uk
Radiolabeled Analogues for Metabolic Imaging
Radioisotopes are incorporated into fatty acid analogues to enable their detection in vivo using non-invasive imaging techniques like Positron Emission Tomography (PET). worktribe.com These probes are crucial for studying fatty acid uptake and metabolism in organs such as the heart. worktribe.com While direct radiolabeling of this compound is less common, the principles are demonstrated through the synthesis of related fatty acid probes.
For example, ¹⁸F-labeled thia-fatty acids have been developed as probes for fatty acid oxidation (FAO). worktribe.comsnmjournals.org The synthesis of (Z)-18-fluoro-4-thia-octadec-9-enoic acid (¹⁸F-FTO), an analogue of oleic acid, provides a template for how such probes are created. The multi-step synthesis involves preparing a bromoester precursor which is then subjected to radiofluorination. snmjournals.org The introduction of a sulfur atom (thia-substitution) and a terminal fluorine-18 allows for PET imaging, providing insights into how fatty acids are processed and oxidized for energy production. worktribe.comsnmjournals.org
| Labeled Probe/Analogue | Isotope | Synthetic Approach Highlight | Research Application | Reference |
|---|---|---|---|---|
| Deuterated tetradecanoic acids | Deuterium (²H) | Reduction of ketones and tosyloxy groups using NaBD₄ and LiAlD₄. | Investigating the enzymatic mechanism of desaturation of (Z)-11-tetradecenoic acid. | ebi.ac.uk |
| (Z)-18-fluoro-4-thia-octadec-9-enoic acid (¹⁸F-FTO) | Fluorine-18 (¹⁸F) | Multi-step synthesis to create a bromoester precursor for final radiofluorination. | PET imaging probe for studying fatty acid oxidation (FAO) in vivo. | snmjournals.org |
| cis-Vaccenic Acid-d₁₃ | Deuterium (²H) | Synthesized for use as an internal standard. | Quantification of the corresponding unlabeled fatty acid in biological samples via GC- or LC-MS. | caymanchem.com |
Structure-Activity Relationship Studies (Fundamental Biology Focus)
Structure-activity relationship (SAR) studies involve synthesizing a series of analogues where specific parts of the molecule are systematically altered. By comparing the biological activity of these derivatives to the parent compound, researchers can identify the key structural features required for its function.
Importance of Double Bond Geometry and Position
The geometry and position of the double bond are critical determinants of a fatty acid's biological activity. The cis configuration of the double bond in this compound creates a distinct bend in the carbon chain, which influences how it fits into enzyme active sites and integrates into cell membranes. vulcanchem.com
To study these effects, chemists synthesize analogues with different double bond configurations (trans isomers) or with the double bond at different locations along the chain. vulcanchem.comuts.edu.au For example, the Wittig reaction is a common and flexible method used to synthesize monounsaturated fatty acids with excellent cis-stereoselectivity (≥97:3). uts.edu.au This reaction allows for the preparation of fatty acids with varying chain lengths and double bond positions. uts.edu.au Comparing the biological activity of these synthetic isomers reveals the high stereospecificity of many biological systems. For instance, in the pheromone systems of some insects, Z-isomers (cis) and E-isomers (trans) can have vastly different or even antagonistic biological activities, highlighting the importance of precise stereochemistry.
Modifications to the Carbon Chain and Carboxylic Acid Group
Other SAR studies focus on modifying the length of the carbon chain or the carboxylic acid headgroup. Analogues with shorter or longer chains can be synthesized to determine the optimal length for a specific biological interaction. vulcanchem.com For example, comparing this compound (a C14 fatty acid) with cis-11-eicosenoic acid (a C20 fatty acid) helps elucidate the role of chain length in processes like membrane fluidity or enzyme substrate specificity. vulcanchem.com
The carboxylic acid group can be converted into esters or amides to probe its role in binding and activity. mdpi.com For instance, acyl-glycine derivatives of monounsaturated fatty acids have been synthesized to assess their potency as inhibitors of glycine (B1666218) transporters. uts.edu.au These studies demonstrate how modifying the polar headgroup can significantly alter the biological profile of the parent fatty acid.
| Analogue/Derivative Type | Structural Modification | Synthetic Method Example | Focus of Biological Study | Reference |
|---|---|---|---|---|
| Geometric Isomers | Change from cis (Z) to trans (E) configuration. | Stereoselective synthesis, often followed by chromatographic separation. | Investigating the importance of stereochemistry for receptor binding and biological activity (e.g., in pheromone systems). | vulcanchem.com |
| Positional Isomers | Moving the double bond to a different position (e.g., 7Z-tetradecenoic acid). | Wittig reaction using different oxo-fatty acids and phosphonium (B103445) ylides. | Determining how double bond position affects substrate specificity for enzymes like desaturases. | vulcanchem.comuts.edu.au |
| Chain Length Variants | Altering the total number of carbons in the alkyl chain (e.g., C16, C18, C20 analogues). | Cross-coupling reactions or elongation of shorter-chain precursors. | Understanding the influence of chain length on membrane interactions and enzyme activity. | vulcanchem.com |
| Headgroup Derivatives | Conversion of the carboxylic acid to an ester (e.g., methyl ester) or amide (e.g., acyl-glycine). | Esterification or amidation reactions (e.g., using EDCI coupling). | Probing the role of the polar headgroup in transporter inhibition and other interactions. | vulcanchem.comuts.edu.au |
Ecological and Environmental Significance
Role in Insect Chemical Ecology and Communication
This fatty acid is a crucial molecule in the chemical ecology of numerous insect species, particularly moths. It functions as a direct component of sex pheromones or, more commonly, as a key precursor in their biosynthesis.
Pheromone Precursors and Components in Specific Insect Species
cis-Tetradec-11-enoic acid is a well-documented precursor to sex pheromones in a variety of moth species. The specific blend of pheromone components is critical for species recognition and successful mating. The conversion of this acid into active pheromone components, such as alcohols, aldehydes, or acetates, is a common biochemical strategy in these insects.
For example, in the red-banded leafroller moth (Argyrotaenia velutinana), a desaturase enzyme is responsible for producing both the cis and trans isomers of 11-tetradecenoic acid, which are pheromone precursors. db-thueringen.de Similarly, in the European grapevine moth (Lobesia botrana), the biosynthesis of its major sex pheromone component involves the Δ11 desaturation of tetradecanoic acid to form (Z)-11-tetradecenoic acid. researchgate.net This acid is then further modified through chain shortening and other enzymatic steps. researchgate.net
The spruce budworm (Choristoneura fumiferana) also utilizes derivatives of tetradecenoic acid. While trans-11-tetradecenol and cis-11-tetradecenol are putative precursors, the biosynthesis involves complex enzymatic activities, including acetyltransferases located in the pheromone gland. bac-lac.gc.ca
The following table summarizes some of the insect species in which this compound or its derivatives play a role in chemical communication.
| Species | Family | Role of this compound |
| Argyrotaenia velutinana (Red-banded leafroller moth) | Tortricidae | Pheromone precursor db-thueringen.de |
| Lobesia botrana (European grapevine moth) | Tortricidae | Precursor to major sex pheromone component researchgate.net |
| Choristoneura fumiferana (Spruce budworm) | Tortricidae | Putative precursor to pheromone components bac-lac.gc.ca |
| Spodoptera exigua (Beet armyworm) | Noctuidae | Involved in the biosynthesis of sex pheromone components nih.gov |
Biosynthesis and Release Mechanisms of Pheromonal Lipids
The biosynthesis of insect sex pheromones from fatty acid precursors like this compound is a multi-step enzymatic process. This pathway typically begins with the de novo synthesis of saturated fatty acids, such as palmitic acid or stearic acid. nih.gov
A key step is the introduction of a double bond at a specific position by a desaturase enzyme. In the case of this compound, a Δ11-desaturase acts on a saturated C14 fatty acid (myristic acid) or a chain-shortened C16 fatty acid (palmitic acid). researchgate.netnih.gov For instance, research on Spodoptera moths has identified multifunctional desaturases that can introduce a double bond at the Δ11 position of palmitic acid. nih.gov
Following desaturation, the resulting unsaturated fatty acid can undergo a series of modifications, including:
Chain shortening or elongation: The carbon chain length can be altered to produce the final pheromone component. researchgate.net
Reduction: The carboxylic acid group is reduced to an alcohol.
Acetylation: An acetyl group is added to the alcohol to form an acetate (B1210297) ester. bac-lac.gc.ca
Oxidation: The alcohol can be oxidized to form an aldehyde. bac-lac.gc.ca
These enzymatic reactions occur primarily in the specialized pheromone glands of the female moth. bac-lac.gc.ca The final pheromone blend is then released into the environment to attract conspecific males. harvard.edu
Occurrence and Cycling in Marine and Aquatic Ecosystems
While less studied than its role in terrestrial insect communication, fatty acids, including various isomers of tetradecenoic acid, are present in marine and aquatic environments. They are integral components of the lipid profiles of various marine organisms.
Integration into Aquatic Food Webs
Fatty acids are fundamental to the structure and function of marine ecosystems, serving as a primary form of energy transfer. researchgate.net They are synthesized by primary producers like phytoplankton and algae and are subsequently transferred up the food web to zooplankton, fish, and higher trophic levels. researchgate.net
Environmental Fate and Biotransformation Pathways
In aquatic environments, fatty acids like this compound are subject to various biotransformation pathways. Microorganisms play a crucial role in the cycling of these organic molecules. Bacteria can uptake and metabolize fatty acids, incorporating them into their cellular lipids or using them as an energy source.
One significant bacterial transformation is the cis-trans isomerization of unsaturated fatty acids. Some bacteria, particularly under environmental stress, can convert cis isomers to their trans counterparts. nih.gov This process, catalyzed by a cis-trans isomerase, alters the physical properties of bacterial cell membranes, helping them adapt to changes in their environment. nih.gov While this has been primarily studied for other isomers like cis-vaccenic acid, it points to a potential environmental fate for this compound in microbially active sediments and waters. nih.gov
Interactions with Microbial Communities (e.g., Soil, Plant, Non-Human Gut Microbiomes)
Unsaturated fatty acids, including isomers of tetradecenoic acid, are increasingly recognized for their role as signaling molecules in microbial communities.
In some bacteria, specific fatty acids act as "diffusible signal factors" (DSF) that regulate various processes, including biofilm formation and virulence. nih.govmdpi.com For example, Xylella fastidiosa produces cis-2-tetradecenoic acid as a signaling molecule. nih.govnih.gov While this is a different isomer, it highlights the capacity of tetradecenoic acids to function as inter-species signals.
The bacterium Enterococcus faecalis, found in the gut of various animals, can incorporate and elongate exogenous fatty acids, including cis-5-tetradecenoic acid, into its membrane lipids. wiley.com This demonstrates that gut microbes can utilize and modify fatty acids from their environment, which could include those ingested by the host.
The presence and metabolism of specific fatty acids can influence the composition and function of microbial communities in various environments, from soil to the gut of animals. However, direct research focusing specifically on the interactions of this compound with these microbiomes is still an emerging area.
Influence on Microbial Community Structure and Function
The primary ecological role of cis-unsaturated fatty acids, including tetradecenoic acid isomers, is increasingly understood through their function as signaling molecules in cell-to-cell communication, a process known as quorum sensing. These molecules are part of a broader class of signals known as the Diffusible Signal Factor (DSF) family. sjtu.edu.cnnih.gov The DSF system allows individual bacterial cells to coordinate gene expression with population density, regulating crucial functions such as virulence, biofilm formation, and the production of extracellular enzymes. nih.govplos.orgmdpi.com
While direct research on the signaling activity of cis-11-tetradecenoic acid is limited, extensive studies on its isomer, cis-2-tetradecenoic acid (also known as XfDSF1), provide a clear model for how a C14 unsaturated fatty acid influences microbial function. sjtu.edu.cntandfonline.com Cis-2-tetradecenoic acid is a well-characterized signaling molecule produced by the plant pathogenic bacterium Xylella fastidiosa. mdpi.complos.org In this organism, the signal is synthesized by the enzyme RpfF and is essential for regulating virulence factors and biofilm formation, which are critical for the bacterium's ability to colonize host plants and insects. mdpi.com
The influence of these fatty acid signals extends beyond the species that produce them, demonstrating a role in shaping mixed microbial communities. For instance, the opportunistic pathogen Pseudomonas aeruginosa can detect cis-2-tetradecenoic acid. researchgate.net This interspecies communication leads to changes in the behavior of P. aeruginosa, including altered biofilm formation and increased sensitivity to certain antibiotics. researchgate.net This finding highlights that fatty acid signals produced by one microorganism can modulate the function and behavior of others within the same ecological niche. The core structural features required for this activity are the cis-configuration of the double bond and the fatty acid's chain length. researchgate.net
Below is a table summarizing key members of the DSF family of signaling molecules, illustrating the role of cis-2-tetradecenoic acid within this class of microbial signals.
| Signal Molecule Name | Abbreviation | Chemical Structure | Producing Microorganism(s) | Key Functions Regulated |
| cis-11-Methyl-2-dodecenoic acid | DSF | C13H24O2 | Xanthomonas campestris | Virulence, biofilm formation, enzyme production |
| cis-2-Dodecenoic acid | BDSF | C12H22O2 | Burkholderia cenocepacia | Virulence, biofilm formation |
| cis-2-Tetradecenoic acid | XfDSF1 | C14H26O2 | Xylella fastidiosa | Virulence, biofilm formation |
| cis-2-Decenoic acid | PDSF | C10H18O2 | Pseudomonas aeruginosa | Biofilm dispersion |
Production by Environmental Microorganisms
The synthesis of C14 unsaturated fatty acids has been confirmed in specific environmental microorganisms. The most well-documented example is the production of cis-2-tetradecenoic acid by the bacterium Xylella fastidiosa, a significant plant pathogen found in various environments globally. sjtu.edu.cntandfonline.complos.org The biosynthesis of this and other DSF-family signals is dependent on a key enzyme, RpfF, which is part of the crotonase superfamily. plos.orgplos.org The RpfF enzyme acts on fatty acyl-ACP (acyl carrier protein) substrates derived from the bacterium's primary fatty acid synthesis pathway to generate the unsaturated fatty acid signal. plos.org
While the natural production of cis-2-tetradecenoic acid by Xylella is established, evidence for the de novo biosynthesis of cis-11-tetradecenoic acid by wild-type environmental microbes is not well documented in scientific literature. However, its production has been achieved in genetically engineered microorganisms. The oleaginous yeast Yarrowia lipolytica, which does not naturally produce this specific compound, has been metabolically engineered to synthesize cis-11-tetradecenoic acid. frontiersin.org This is typically done for industrial purposes, such as creating precursors for insect pheromones in a more sustainable, bio-based manufacturing process.
The canonical fatty acid synthesis pathway in many bacteria, such as Escherichia coli, primarily produces longer-chain unsaturated fatty acids like cis-9-hexadecenoic acid (C16:1) and cis-11-octadecenoic acid (C18:1). nih.govportlandpress.com Some bacteria, like Enterococcus faecalis, have demonstrated the ability to take up externally provided cis-5-tetradecenoic acid and incorporate it into their cell membranes, but this represents metabolism of an existing fatty acid rather than its initial production. wiley.com
The table below summarizes microorganisms known to produce or metabolize specific C14:1 fatty acid isomers.
| Microorganism | Isomer of Tetradecenoic Acid | Type of Production / Metabolism |
| Xylella fastidiosa | cis-2-Tetradecenoic acid | Natural de novo biosynthesis |
| Yarrowia lipolytica (engineered) | cis-11-Tetradecenoic acid | Biosynthesis via genetic engineering |
| Enterococcus faecalis | cis-5-Tetradecenoic acid | Uptake and elongation |
Future Research Directions and Unexplored Avenues
Discovery and Characterization of Novel Biosynthetic Enzymes
The biosynthesis of cis-Tetradec-11-enoic acid involves specific enzymes, primarily fatty acid desaturases and elongases, which are not yet fully characterized across all organisms. In biological systems, such monounsaturated fatty acids are generally formed through the de novo synthesis of a saturated fatty acid, followed by the introduction of a double bond by a desaturase enzyme. vulcanchem.com Future research should prioritize the discovery and characterization of the specific desaturases that introduce a double bond at the n-3 position (between carbons 11 and 12) of a C14 acyl chain.
Key research objectives include:
Gene Identification: Employing genomic and transcriptomic screening of organisms known to produce this compound to identify candidate genes for desaturase and elongase enzymes.
Heterologous Expression: Expressing candidate enzymes in microbial hosts like Saccharomyces cerevisiae or Escherichia coli to confirm their substrate specificity and product formation.
Biochemical Assays: Performing detailed enzymatic assays to determine kinetic parameters (Kₘ, k꜀ₐₜ), optimal reaction conditions, and the precise mechanism of action. Studies investigating the enzymatic conversion of (Z)-11-tetradecenoic acid to other compounds have utilized deuterated fatty acids to probe reaction mechanisms, a technique that could be vital in characterizing newly discovered enzymes. ebi.ac.uk
| Enzyme Class | Potential Function in Biosynthesis | Research Goal |
| Δ11-Desaturase | Introduces the cis double bond at the 11th carbon of a tetradecanoyl-CoA or ACP substrate. | Isolate and characterize the specific enzyme responsible for creating this compound. |
| Fatty Acid Elongase | Lengthens shorter-chain fatty acids (e.g., C12) which are subsequently desaturated. | Identify if elongation pathways are a primary source of the C14 backbone for this specific fatty acid. |
| Acyl-CoA Thioesterase | Releases the final fatty acid product from its CoA or Acyl-Carrier Protein (ACP) anchor. | Characterize thioesterases that show high specificity for C14:1 chains. |
Deeper Elucidation of Molecular Mechanisms in Non-Human Biological Systems
While this compound is a known metabolic intermediate, its specific molecular functions in many non-human organisms remain largely unexplored. It is recognized as a precursor of a sex pheromone component in the insect Ostrinia scapulalis. mdpi.comnih.gov Research in the moth Spodoptera littoralis has also investigated the role of related C14 acids in sex pheromone biosynthesis, specifically focusing on the inhibition of desaturation reactions. researchgate.net
Future research should aim to:
Elucidate Pheromone Biosynthetic Pathways: Trace the complete metabolic pathway from this compound to the final active pheromone components in various insect species. This includes identifying all intermediate compounds and the enzymes that catalyze each step.
Investigate Receptor Interactions: Determine how the structure of this fatty acid and its derivatives interacts with olfactory receptors in insects, influencing behavior.
Explore Roles in Microorganisms and Plants: Investigate its function in bacterial membrane fluidity, cell signaling, and as a potential component of plant defense compounds or lipids.
Development of Advanced Analytical Techniques for Trace Analysis
The detection and quantification of this compound in complex biological and environmental samples present a significant challenge due to its low abundance and the presence of numerous structural isomers. vulcanchem.com Current identification methods include gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR). vulcanchem.com
Future development in this area should focus on:
Enhanced Sensitivity and Selectivity: Creating novel GC-MS and liquid chromatography-mass spectrometry (LC-MS) methods with lower detection limits, capable of distinguishing this compound from its isomers, such as (E)-11-tetradecenoic acid and other positional isomers.
Improved Derivatization Strategies: Optimizing chemical derivatization techniques, such as the formation of 4,4-dimethyloxazoline (DMOX) derivatives, to reliably pinpoint the double bond's location during mass spectrometric analysis. vulcanchem.com
Isotope-Labeling for Mechanistic Studies: Expanding the synthesis and use of stable isotope-labeled versions (e.g., with deuterium) of this compound to serve as internal standards for precise quantification and to trace metabolic pathways in vivo. ebi.ac.uk
Real-Time Monitoring: Exploring the potential of techniques like ambient ionization mass spectrometry for the in-situ analysis of this compound on biological surfaces, such as insect glands, without extensive sample preparation.
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Research
A systems biology approach is crucial for a comprehensive understanding of the role and regulation of this compound. The integration of genomics, transcriptomics, proteomics, and metabolomics can reveal complex regulatory networks that govern its synthesis and function. frontiersin.org
Future research directions include:
Identifying Genetic Markers: Using genome-wide association studies (GWAS) combined with metabolomics (mGWAS) to identify genetic variants (SNPs) that influence the cellular levels of this compound. A multi-omics study in Nelore cattle successfully linked a microRNA-SNP to levels of a related fatty acid, cis-vaccenic acid (C18:1 cis-11), demonstrating the power of this approach. mdpi.com
Constructing Regulatory Networks: Combining transcriptomic and proteomic data to identify transcription factors and signaling proteins that regulate the expression of biosynthetic enzymes under different physiological or environmental conditions. nih.gov
Predicting Function: Using integrated omics data to build predictive models of metabolic flux, helping to understand how perturbations in one part of the network (e.g., gene knockout) affect the production of this compound and related metabolites. frontiersin.orgnih.gov
Biotechnological Potentials in Non-Clinical Applications (e.g., specialty chemicals, bioproducts)
The unique structure of this compound makes it an interesting candidate for various biotechnological applications beyond clinical research. Its C14 chain and the specific location of its cis-double bond offer a platform for creating novel molecules.
Potential applications for future exploration are outlined below:
| Application Area | Potential Use of this compound | Research & Development Focus |
| Biopesticides | As a precursor for the synthesis of insect sex pheromones for mating disruption or trapping of agricultural pests like Ostrinia scapulalis. mdpi.comnih.gov | Develop cost-effective and scalable microbial fermentation processes for producing the fatty acid as a starting material. |
| Specialty Chemicals | A building block for producing polymers, lubricants, surfactants, or emulsifiers. The double bond can be a site for chemical modifications like epoxidation, ozonolysis, or polymerization. | Explore chemical and enzymatic reactions to convert the fatty acid into high-value derivative compounds. ukzn.ac.za |
| Flavor & Fragrance | A precursor for the synthesis of lactones or other volatile compounds with desirable sensory properties. | Investigate enzymatic or microbial biotransformation pathways that convert the fatty acid into aromatic molecules. |
| "Smart" Materials | Incorporation into polymers to create materials with specific thermal or physical properties, as the cis "kink" can influence polymer chain packing. vulcanchem.com | Synthesize and characterize polymers containing this fatty acid to assess their material properties. |
Q & A
Q. What criteria should guide the selection of in vivo models for studying the compound’s metabolic effects?
- Methodological Answer : Prioritize models with validated lipid metabolism pathways (e.g., zebrafish for embryogenesis, murine models for obesity). Include sham-treated controls and blinded assessments to minimize bias. Justify choices using FINER criteria (Feasible, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
